2-Methyl-6-methyleneoct-7-en-4-ol

Description

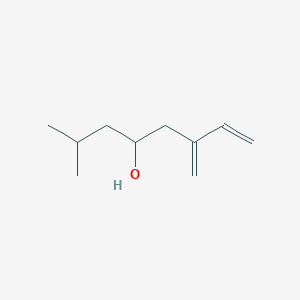

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-methylideneoct-7-en-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-5-9(4)7-10(11)6-8(2)3/h5,8,10-11H,1,4,6-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAXCOKCIAVHPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=C)C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865782 | |

| Record name | 2-Methyl-6-methylideneoct-7-en-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14314-21-7, 60894-96-4, 35628-05-8 | |

| Record name | 2-Methyl-6-methylene-7-octen-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14314-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-methylene-7-octen-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014314217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-2-Methyl-6-methyleneoct-7-en-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060894964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Octen-4-ol, 2-methyl-6-methylene-, (4S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-6-methylideneoct-7-en-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-6-methyleneoct-7-en-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-6-METHYLENE-7-OCTEN-4-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A529BY94X9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-6-methyleneoct-7-en-4-ol (Ipsenol): Properties, Synthesis, and Applications

Introduction: Unveiling a Chiral Terpenoid of Significance

2-Methyl-6-methyleneoct-7-en-4-ol, more commonly known as ipsenol, is a naturally occurring chiral monoterpene alcohol.[1][2] This compound is of significant interest due to its role as an aggregation pheromone for several species of bark beetles of the genus Ips, which are major pests in conifer forests.[3][4][5] Beyond its critical role in chemical ecology, ipsenol's unique structural features, including a secondary alcohol and a conjugated diene system, make it a valuable chiral building block in organic synthesis.[][7][8] This guide provides a comprehensive overview of the chemical and physical properties, stereoselective synthesis, reactivity, and potential applications of ipsenol, with a particular focus on its relevance to researchers in drug discovery and development. The (-)-enantiomer is the most biologically active form as a pheromone.[2]

Physicochemical and Spectroscopic Properties

Ipsenol is a colorless to pale liquid with a characteristic mild floral and herbal odor.[9] Its volatility and solubility in organic solvents are key properties related to its function as a semiochemical.[10]

Core Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O | [1][4][11] |

| Molecular Weight | 154.25 g/mol | [1][4][11] |

| CAS Number | 14314-21-7 (racemic), 35628-05-8 (S)-(-)-Ipsenol | [4][11] |

| IUPAC Name | 2-methyl-6-methylideneoct-7-en-4-ol | [11] |

| Boiling Point | 222.2 ± 9.0 °C at 760 mmHg | [12] |

| Density | 0.848 ± 0.06 g/cm³ | [12] |

| XLogP3-AA | 3.4 | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1][11] |

Spectroscopic Profile: A Structural Elucidation

The structural features of ipsenol are well-defined by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of ipsenol provide a detailed map of its carbon-hydrogen framework. While specific shifts can vary slightly based on the solvent and instrument frequency, representative data is presented below.

¹H NMR Chemical Shifts (Predicted, H₂O) [1]

| Proton | Chemical Shift (ppm) | Multiplicity |

| H1 (CH₃) | ~0.9 | d |

| H2 (CH) | ~1.8 | m |

| H3 (CH₂) | ~1.5 | m |

| H4 (CH-OH) | ~3.8 | m |

| H5 (CH₂) | ~2.2 | m |

| H7 (=CH₂) | ~5.0, ~5.2 | d, d |

| H8 (=CH) | ~6.4 | dd |

| OH | Variable | br s |

¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (ppm) |

| C1 (CH₃) | ~22.5 |

| C2 (CH) | ~25.0 |

| C3 (CH₂) | ~48.0 |

| C4 (CH-OH) | ~69.0 |

| C5 (CH₂) | ~42.0 |

| C6 (=C) | ~145.0 |

| C7 (=CH₂) | ~112.0 |

| C8 (=CH) | ~140.0 |

| C9 (CH₃ on C2) | ~22.5 |

| C10 (=CH₂ on C6) | ~115.0 |

Note: The table presents a generalized assignment. For detailed and unambiguous assignments, 2D NMR techniques such as COSY, HSQC, and HMBC are essential.[2]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of ipsenol typically shows a weak or absent molecular ion peak (m/z 154) due to the lability of the alcohol.[13] The fragmentation pattern is characterized by several key losses:

-

Loss of H₂O (m/z 136): Dehydration is a common fragmentation pathway for alcohols.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

-

McLafferty rearrangement: Can occur if the alkyl chain is sufficiently long. The base peak is often observed at m/z 68.[11]

Infrared (IR) Spectroscopy

The IR spectrum of ipsenol displays characteristic absorption bands for its functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

-

C-H stretch (sp³): Bands just below 3000 cm⁻¹.

-

C-H stretch (sp²): Bands just above 3000 cm⁻¹.[14]

-

C=C stretch: Peaks in the 1600-1680 cm⁻¹ region, corresponding to the alkene double bonds.[14]

-

C-O stretch: An absorption in the 1000-1200 cm⁻¹ range.

Synthesis of this compound

The synthesis of ipsenol has been a subject of considerable research, with numerous strategies developed for both the racemic mixture and, more importantly, the enantiomerically pure forms.[3][15]

Enantioselective Synthesis: A Key Protocol

The biological activity of ipsenol is highly dependent on its stereochemistry, necessitating enantioselective synthetic routes. One effective method involves the use of a chiral (2-bromoallyl)borane derivative.

Protocol: Enantioselective Synthesis of (S)-(-)-Ipsenol

This protocol is adapted from the work of Yamamoto et al.

-

Preparation of the Chiral Borane Reagent:

-

(S,S)-DMP tartrate is reacted with (2-bromoallyl)diisopropoxyborane via a transesterification method to generate the chiral (2-bromoallyl)borane reagent in situ.

-

-

Asymmetric Allylation:

-

The chiral borane reagent is cooled to -78 °C in an appropriate solvent (e.g., toluene).

-

3-Methylbutanal (isovaleraldehyde) is added dropwise to the cooled solution.

-

The reaction mixture is stirred for several hours at low temperature to yield (S)-2-bromo-6-methyl-1-hepten-4-ol with high enantiomeric excess.

-

-

Cross-Coupling Reaction:

-

The resulting bromo-alcohol is then subjected to a palladium-catalyzed cross-coupling reaction with vinylmagnesium bromide.

-

This step replaces the bromine atom with a vinyl group to afford (S)-(-)-ipsenol.

-

-

Purification:

-

The final product is purified by column chromatography on silica gel.

-

Caption: Enantioselective synthesis of (S)-(-)-Ipsenol.

Chemical Reactivity and Derivatization

The presence of both a secondary hydroxyl group and a conjugated diene system confers a versatile reactivity profile to ipsenol, allowing for a range of chemical transformations.

Oxidation to Ipsenone

The secondary alcohol of ipsenol can be readily oxidized to the corresponding ketone, 2-methyl-6-methyleneoct-7-en-4-one (ipsenone), another naturally occurring pheromone component.

Protocol: TEMPO-Mediated Oxidation

-

Reaction Setup:

-

Ipsenol is dissolved in a biphasic solvent system, such as dichloromethane and water.

-

A catalytic amount of (2,2,6,6-tetramethyl-1-piperidyl)oxyl (TEMPO) and a halide salt like potassium bromide are added.

-

The mixture is cooled to 0 °C.

-

-

Oxidant Addition:

-

An aqueous solution of sodium hypochlorite (bleach) is added dropwise while maintaining the temperature at 0 °C.

-

-

Reaction Monitoring and Workup:

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

-

-

Purification:

-

The crude ipsenone is purified by column chromatography.

-

Caption: Oxidation of Ipsenol to Ipsenone.

Esterification

The hydroxyl group of ipsenol can undergo esterification with carboxylic acids or, more efficiently, with acyl chlorides or acid anhydrides to form various ester derivatives.[16][17][18][19]

Protocol: Esterification with an Acyl Chloride

-

Reaction Setup:

-

Ipsenol is dissolved in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) containing a non-nucleophilic base such as pyridine or triethylamine.

-

The mixture is cooled in an ice bath.

-

-

Acyl Chloride Addition:

-

The desired acyl chloride is added dropwise to the cooled solution. The reaction is often vigorous and exothermic.[16]

-

-

Reaction and Workup:

-

The reaction is typically stirred at room temperature until complete.

-

The reaction mixture is then washed with dilute acid (to remove the base), water, and brine.

-

The organic layer is dried and concentrated.

-

-

Purification:

-

The resulting ester is purified by chromatography.

-

Applications in Research and Drug Development

While best known for its role as a pheromone, the structural and chemical properties of ipsenol and its derivatives present opportunities in other fields, including drug discovery.

Chiral Building Block in Synthesis

Enantiomerically pure ipsenol serves as a valuable chiral starting material for the synthesis of more complex molecules.[][7][8] The stereocenter at C-4 can be used to induce chirality in subsequent synthetic steps, a crucial aspect in the development of stereospecific pharmaceuticals.

Potential Pharmacological Activity

Some volatile organic compounds from natural sources have been investigated for their anti-inflammatory properties.[5][12][20][21] While extensive research on the specific pharmacological activities of ipsenol is still emerging, its terpenoid structure is common among many bioactive natural products. The synthesis of ipsenol derivatives through esterification or other modifications of the hydroxyl group could lead to novel compounds with enhanced biological activity. For instance, the introduction of moieties known to interact with inflammatory pathways could be a promising avenue for future research.

Conclusion

This compound (ipsenol) is a multifaceted molecule with well-established importance in chemical ecology and significant potential in synthetic chemistry. Its defined stereochemistry, coupled with the reactivity of its functional groups, makes it an attractive target for synthetic chemists and a valuable tool for creating novel chiral molecules. For professionals in drug development, ipsenol represents a readily accessible chiral scaffold that can be derivatized to explore new chemical space in the search for bioactive compounds. Further investigation into the pharmacological properties of ipsenol and its synthetic analogs is warranted and may unveil new therapeutic applications for this fascinating natural product.

References

-

NP-MRD. (2022, September 3). Showing NP-Card for ipsenol (NP0176954). Retrieved from [Link]

-

Marco-Contelles, J. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968–2020). The Chemical Record, 21(5), 858-878. Retrieved from [Link]

-

Chemguide. (n.d.). preparation of esters. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-6-methylene-7-octen-4-ol. Retrieved from [Link]

-

NIST. (n.d.). 7-Octen-4-ol, 2-methyl-6-methylene-, (S)-. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). TEMPO-Mediated Oxidations. Retrieved from [Link]

-

AERU, University of Hertfordshire. (2025, August 25). Ipsenol. Retrieved from [Link]

-

Chegg.com. (2019, October 13). Solved For the spectra (1H NMR, 13C/DEPT) of ipsenol given. Retrieved from [Link]

-

MDPI. (n.d.). Inositol Derivatives with Anti-Inflammatory Activity from Leaves of Solanum capsicoides Allioni. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubMed. (2021, February 5). The Synthesis of Ipsenol and Ipsdienol: A Review (1968-2020). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

SparkNotes. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Structure–Activity Relationship of Pyxinol Derivatives as Novel Anti-Inflammatory Agents. Retrieved from [Link]

-

Michigan State University. (n.d.). Direct Lactonization of Alkenols via Osmium Tetroxide-Mediated Oxidative Cleavage. Retrieved from [Link]

-

precisionFDA. (n.d.). 2-METHYL-6-METHYLENE-7-OCTEN-4-OL. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of chiral building blocks for use in drug discovery. Retrieved from [Link]

-

PubMed. (2024, December 31). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid.... Retrieved from [Link]

-

Chemistry LibreTexts. (2019, May 10). 11.8: Infrared Spectroscopy. Retrieved from [Link]

-

Save My Exams. (2025, June 23). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

-

YouTube. (2021, February 13). Ester Formation | Acyl Chlorides, Anhydrides & Fischer Esterification Explained. Retrieved from [Link]

-

NIST. (n.d.). 2-Methyl-6-methyleneoct-7-en-4-one. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-6-methylene-1,7-octadien-3-ol. Retrieved from [Link]

-

SpringerLink. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

Sources

- 1. np-mrd.org [np-mrd.org]

- 2. mdpi.com [mdpi.com]

- 3. digital.csic.es [digital.csic.es]

- 4. 7-Octen-4-ol, 2-methyl-6-methylene-, (S)- [webbook.nist.gov]

- 5. mdpi.com [mdpi.com]

- 7. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. The Synthesis of Ipsenol and Ipsdienol: A Review (1968-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 18. m.youtube.com [m.youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Synthesis and Structure–Activity Relationship of Pyxinol Derivatives as Novel Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Chemical Language of Ips Bark Beetles

An In-depth Technical Guide to the Natural Occurrence of (S)-(-)-Ipsenol in Bark Beetles

Bark beetles of the genus Ips are significant agents of disturbance in coniferous forests worldwide. Their ability to successfully colonize and kill host trees is predicated on a sophisticated chemical communication system, primarily mediated by aggregation pheromones. These semiochemicals orchestrate mass attacks that overwhelm tree defenses. Central to this chemical language are the monoterpene alcohols ipsenol and ipsdienol. This guide focuses specifically on the natural occurrence, biosynthesis, ecological function, and analytical methodologies related to (S)-(-)-ipsenol (2-methyl-6-methylene-7-octen-4-ol), a chiral molecule whose biological activity is exquisitely dependent on its stereochemistry. For researchers in chemical ecology and drug development, understanding the nuances of (S)-(-)-ipsenol provides a compelling model for stereospecific ligand-receptor interactions and the development of targeted pest management strategies.

Biosynthesis of (S)-(-)-Ipsenol: From Host Precursors to De Novo Synthesis

The biosynthetic origin of ipsenol in bark beetles has been a subject of extensive research. Early hypotheses centered on the direct conversion of host-tree monoterpenes, specifically myrcene, which is abundant in the oleoresin of many pine species[1]. While host precursors are utilized for some pheromone components in bark beetles, subsequent research has provided definitive evidence for de novo biosynthesis of ipsenol from smaller metabolic building blocks.

In vivo radiolabeling studies have been pivotal in elucidating this pathway. Experiments with the California five-spined ips, Ips paraconfusus, demonstrated that male beetles incorporate [1-¹⁴C]acetate into ipsenol, ipsdienol, and amitinol[2][3][4]. This finding confirms that the beetles possess the complete enzymatic machinery to construct these complex molecules from basic two-carbon units, likely via the mevalonate pathway common to isoprenoid synthesis. Females of the species do not produce these pheromone components[2][3]. This de novo capability is significant as it grants the beetles a degree of independence from the fluctuating monoterpene profiles of their host trees. The regulation of this pathway is complex, with evidence suggesting that juvenile hormone III (JH III) plays a key role in modulating pheromone production at steps between acetyl-CoA and mevalonate[5].

Caption: Simplified biosynthetic pathways leading to (S)-(-)-ipsenol in Ips beetles.

Ecological Role and Species-Specific Occurrence

The function of (S)-(-)-ipsenol is not uniform across the Ips genus; its role can range from a primary aggregation pheromone to an anti-aggregation signal or a kairomone for predators. This functional diversity, often dependent on the specific blend of semiochemicals and the ecological context, is critical for maintaining reproductive isolation among sympatric species[6].

| Bark Beetle Species | Role of (S)-(-)-Ipsenol | Enantiomeric Purity (% S-(-)) | Key References |

| Ips paraconfusus | Aggregation Pheromone Component | 99.0% | [4][7] |

| Ips grandicollis | Primary Aggregation Pheromone | >99% | [6][7] |

| Ips latidens | Aggregation Pheromone | Slight preference for (S)-(-) | [8] |

| Ips pini | Inhibitor of aggregation | Not produced by this species | [9] |

| Ips typographus | Anti-aggregation Pheromone | - | [10][11][12] |

Aggregation Pheromone: In species like Ips paraconfusus, Ips grandicollis, and Ips latidens, (S)-(-)-ipsenol is a key component of the male-produced pheromone blend that attracts both males and females to a suitable host tree[6][7][8]. For I. grandicollis, it is the principal attractive component, whereas for I. paraconfusus, it acts in concert with (+)-ipsdienol and cis-verbenol[6]. The high enantiomeric purity produced by these species underscores the specificity of the olfactory system[7].

Anti-aggregation Pheromone/Inhibitor: In stark contrast, for the Eurasian spruce bark beetle, Ips typographus, (S)-(-)-ipsenol is released during later phases of the host colonization process. Here, it functions as an anti-aggregation pheromone, signaling to incoming beetles that the resource is already densely populated, thus helping to regulate attack density and reduce intraspecific competition[10][11][12]. The quantities produced are relatively low, around 10 ng per beetle[10]. Similarly, while not produced by the pine engraver, Ips pini, ipsenol acts as an interspecific inhibitor, reducing the attraction of I. pini to its own pheromone, ipsdienol[9]. This chemical interference helps maintain species separation and resource partitioning in ecosystems where multiple Ips species coexist.

Caption: Divergent ecological roles of (S)-(-)-ipsenol among different Ips species.

Molecular Reception: The Olfactory Basis of Specificity

The precise behavioral responses to (S)-(-)-ipsenol are rooted in its detection by specific odorant receptors (ORs) located on the olfactory sensory neurons (OSNs) of the beetle's antennae. Research on Ips typographus has identified a specific receptor, ItypOR46 , which is narrowly tuned to (S)-(-)-ipsenol[10][11]. Functional characterization of this receptor using heterologous expression systems (e.g., Xenopus oocytes or HEK cells) has confirmed its high specificity for the (S)-(-) enantiomer, with responses to the (R)-(+) enantiomer occurring only at much higher concentrations[10]. The existence of such highly specific receptors explains the profound behavioral differences elicited by different stereoisomers and provides a molecular target for potential pest management technologies. The OSNs tuned to (S)-(-)-ipsenol are among the more abundant classes on the antennae of I. typographus[10].

Methodologies for the Study of (S)-(-)-Ipsenol

A multi-faceted approach is required to isolate, identify, quantify, and functionally assess (S)-(-)-ipsenol in bark beetles. The protocols must be robust and capable of resolving chiral molecules.

Pheromone Collection and Extraction

-

Beetle Preparation: Male beetles are induced to produce pheromones by exposing them to host phloem or vapors of host monoterpenes (e.g., myrcene) in a controlled environment.

-

Aeration/Frass Collection: Volatiles are collected by passing purified air over the pheromone-producing beetles. The air is then passed through a solid-phase adsorbent trap (e.g., Porapak Q or Tenax) to capture the semiochemicals. Alternatively, the frass (a mixture of feces and boring dust) produced by the beetles, which is rich in pheromones, can be collected[8].

-

Solvent Extraction: The adsorbent trap or frass is extracted with a high-purity organic solvent, such as hexane or diethyl ether, to create a crude extract containing the pheromone components.

Chemical Analysis and Chiral Determination

The definitive identification and quantification of (S)-(-)-ipsenol relies on chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The crude extract is injected into a GC-MS system. The gas chromatograph separates the components of the mixture based on their volatility and interaction with a capillary column. The mass spectrometer then fragments the eluted molecules, producing a characteristic mass spectrum that allows for definitive identification by comparison to a synthetic standard.

-

Chiral Gas Chromatography: To determine the enantiomeric composition, a specialized chiral GC column (e.g., based on cyclodextrin derivatives) is required. This column has a chiral stationary phase that interacts differently with the (S)-(-) and (R)-(+) enantiomers, allowing for their separation and quantification. This step is absolutely critical, as biological activity is stereospecific.

-

Derivatization: In some cases, to improve chromatographic separation and confirm identity, the alcohol group of ipsenol can be derivatized to form an ester (e.g., a diastereomeric ester). This changes the retention time and can aid in resolving closely eluting compounds[2][3].

Caption: Standard experimental workflow for the analysis of bark beetle pheromones.

Bioassays for Functional Analysis

-

Electroantennography (EAG): An isolated beetle antenna is connected to electrodes, and puffs of air containing synthetic (S)-(-)-ipsenol are passed over it. The resulting electrical depolarization of the antennal neurons is measured, providing a direct assessment of the olfactory system's sensitivity to the compound.

-

Field Trapping: To assess the behavioral response, field experiments are conducted using specialized insect traps (e.g., multiple-funnel traps) baited with synthetic pheromones[8][13]. By comparing the number of beetles caught in traps with (S)-(-)-ipsenol versus control traps, its role as an attractant or inhibitor can be determined under natural conditions.

Conclusion

(S)-(-)-ipsenol is a multifaceted semiochemical that plays a crucial and species-specific role in the chemical ecology of Ips bark beetles. Its biosynthesis via the de novo pathway, its divergent functions as both an attractant and an inhibitor, and its highly specific detection by dedicated odorant receptors highlight the evolutionary sophistication of insect chemical communication. For researchers, this system provides a rich platform for investigating stereospecific biochemical pathways, ligand-receptor interactions, and the development of environmentally benign pest management tools that can disrupt this silent, yet powerful, chemical dialogue.

References

-

Seybold, S. J., et al. (1995). De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae). Proceedings of the National Academy of Sciences, 92(18), 8393-7. [Link]

-

Wikipedia. (n.d.). Ips pini. Retrieved from [Link]

-

Yuvaraj, J. K., et al. (2021). Putative ligand binding sites of two functionally characterized bark beetle odorant receptors. BMC Biology, 19(1), 22. [Link]

-

Seybold, S. J., et al. (1995). De novo Biosynthesis of the Aggregation Pheromone Components Ipsenol and Ipsdienol by the Pine Bark Beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae). ResearchGate. [Link]

-

Miller, D. R., & Borden, J. H. (1990). Pheromone interruption of pine engraver, Ips pini, by pheromones of mountain pine beetle, Dendroctonus ponderosae (Coleoptera: Scolytidae). Journal of Chemical Ecology, 16(5), 1517-1527. [Link]

-

Vité, J. P., et al. (1978). Response of four American engraver bark beetles, Ips spp. (Col., Scolytidae), to synthetic racemates of chiral pheromones. Zeitschrift für angewandte Entomologie, 86(1‐4), 1-7. [Link]

-

Yuvaraj, J. K., et al. (2022). Functional Evolution of a Bark Beetle Odorant Receptor Clade Detecting Monoterpenoids of Different Ecological Origins. Molecular Biology and Evolution, 39(8), msac171. [Link]

-

Byers, J. A. (1989). Chemical ecology of bark beetles. Experientia, 45(3), 271-283. [Link]

-

Seybold, S. J., et al. (1995). De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae). PNAS. [Link]

-

Miller, D. R., et al. (1991). IPSENOL: AN AGGREGATION PHEROMONE FOR Ips latidens (LECONTE) (COLEOPTERA: SCOLYTIDAE). Journal of Chemical Ecology, 17(8), 1517-1527. [Link]

-

Byers, J. A. (1989). Chemical ecology of bark beetles. ResearchGate. [Link]

-

Bakke, A. (1991). USING PHEROMONES IN THE MANAGEMENT OF BARK BEETLE OUTBREAKS. USDA Forest Service General Technical Report NE-153. [Link]

-

Ozcan, G. E., et al. (2018). A new approach to determine the capture conditions of bark beetles in pheromone-baited traps. Journal of Forest Research, 23(6), 333-339. [Link]

Sources

- 1. chemical-ecology.net [chemical-ecology.net]

- 2. De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Ips pini - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. sci-hub.ru [sci-hub.ru]

- 8. srs.fs.usda.gov [srs.fs.usda.gov]

- 9. scispace.com [scispace.com]

- 10. Putative ligand binding sites of two functionally characterized bark beetle odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional Evolution of a Bark Beetle Odorant Receptor Clade Detecting Monoterpenoids of Different Ecological Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nrs.fs.usda.gov [nrs.fs.usda.gov]

- 13. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of 2-Methyl-6-methyleneoct-7-en-4-ol

Introduction

2-Methyl-6-methyleneoct-7-en-4-ol, an unsaturated aliphatic alcohol, is a molecule of significant interest in chemical ecology and organic synthesis. Also known by trivial names such as Yomogi Alcohol and Ipsenol, it serves as a pheromone for several bark beetle species.[1][2] Its structural elucidation and quality control in synthetic preparations rely heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This technical guide provides an in-depth analysis of the mass spectrometry and NMR spectroscopic data of this compound. The content herein is curated for researchers and professionals in organic chemistry, natural product analysis, and drug development, offering a detailed interpretation of the spectral data grounded in fundamental principles and supported by authoritative references. Our approach is not merely to present data but to explain the causal relationships behind the observed spectral phenomena, ensuring a self-validating and trustworthy analysis.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following standardized numbering scheme for the carbon and hydrogen atoms of this compound (Molecular Formula: C₁₀H₁₈O, Molecular Weight: 154.25 g/mol ) is adopted throughout this guide.[3][4]

Sources

The Multifaceted Role of 2-Methyl-6-methyleneoct-7-en-4-ol (Ipsenol) in Insect Chemical Ecology: A Technical Guide

Abstract

2-Methyl-6-methyleneoct-7-en-4-ol, commonly known as ipsenol, is a pivotal monoterpene alcohol in the chemical communication systems of numerous bark beetle species, particularly within the genus Ips. This technical guide provides an in-depth exploration of the chemical ecology of ipsenol, focusing on its biosynthesis, sensory perception, and its synergistic and antagonistic interactions that mediate aggregation, host colonization, and interspecies communication. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and pest management, offering a synthesis of current knowledge, detailed experimental protocols, and insights into the practical applications of this semiochemical.

Introduction: The Significance of Ipsenol in Bark Beetle Communication

Bark beetles (Coleoptera: Curculionidae, Scolytinae) are significant agents of disturbance and nutrient cycling in coniferous forest ecosystems. Their ability to successfully colonize and overcome the defenses of host trees is largely dependent on a sophisticated system of chemical communication, primarily mediated by aggregation pheromones. Male pioneer beetles initiate host colonization and, upon feeding, release a blend of volatile compounds that attract conspecifics of both sexes, leading to a mass attack that overwhelms the tree's resin defenses.

Within this chemical lexicon, this compound (ipsenol) plays a crucial and often species-specific role. While it can act as a primary aggregation pheromone component for some species, for others, its presence can be inhibitory, preventing interspecific competition. This guide will delve into the intricate details of ipsenol's function, with a particular focus on its role in the chemical ecology of the double-spined bark beetle, Ips duplicatus.

Chemical Structure and Properties of Ipsenol:

-

IUPAC Name: this compound

-

Common Name: Ipsenol

-

Molecular Formula: C₁₀H₁₈O[1]

-

Molecular Weight: 154.25 g/mol [1]

-

CAS Number: 14314-21-7[1]

-

Chirality: Ipsenol possesses a chiral center at the C4 position, and the biological activity is often enantiomer-specific. The (S)-(-)-ipsenol enantiomer is the most common biologically active form in many Ips species.[2]

Biosynthesis of Ipsenol: A De Novo Pathway

Contrary to early hypotheses that bark beetles simply modify host-plant monoterpenes, it is now established that many species, including those in the genus Ips, synthesize their monoterpenoid pheromone components, including ipsenol, de novo via the mevalonate pathway.[3][4][5] This endogenous production allows for precise control over the composition and release of the pheromone blend.

The biosynthesis of ipsenol is intricately linked to that of another key pheromone component, ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol). The general pathway begins with acetyl-CoA and proceeds through the intermediates of the mevalonate pathway to produce geranyl diphosphate (GPP), the universal precursor to monoterpenes.

Key Enzymatic Steps:

-

Geranyl Diphosphate Synthase (GPPS): This enzyme catalyzes the condensation of dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP) to form GPP.

-

Myrcene Synthase: GPP is then converted to myrcene. In some Ips species, a bifunctional enzyme has been identified that can both synthesize GPP and convert it to myrcene.[3]

-

Cytochrome P450 Hydroxylase: Myrcene is hydroxylated by a specific cytochrome P450 enzyme to produce ipsdienol.[3]

-

Oxidoreductase Activity: Ipsdienol can then be oxidized to ipsdienone. The subsequent reduction of ipsdienone by an oxidoreductase is a critical step that can determine the final enantiomeric composition of both ipsdienol and ipsenol.[3][6] The enzymatic conversion of ipsdienone to ipsenol is a key branching point in the pathway.

The induction of this biosynthetic pathway is regulated by Juvenile Hormone III (JH III), which is released after the beetle commences feeding on host phloem.[3][7] This hormonal trigger ensures that pheromone production is synchronized with the availability of a suitable host.

Caption: Biosynthetic pathway of (S)-(-)-Ipsenol in Ips species.

Olfactory Perception of Ipsenol

The detection of ipsenol and other semiochemicals is mediated by specialized olfactory sensory neurons (OSNs) housed in sensilla on the insect's antennae. These neurons express specific odorant receptors (ORs) that bind to volatile molecules, initiating a signal transduction cascade that results in a nerve impulse.

In the closely related and extensively studied Eurasian spruce bark beetle, Ips typographus, the odorant receptor ItypOR46 has been functionally characterized and shown to be highly specific for (S)-(-)-ipsenol .[1][8] Given the high degree of conserved orthology in chemosensory genes among Ips species, it is highly probable that a homologous receptor in Ips duplicatus is responsible for the perception of ipsenol.[9][10] Recent transcriptomic analyses of I. duplicatus antennae have identified a rich repertoire of ORs, including orthologs to known pheromone receptors in I. typographus, further supporting this hypothesis.[10]

The sensitivity and specificity of these receptors are crucial for the beetle to distinguish between the pheromone blends of its own species and those of competing species, as well as to interpret the changing chemical cues during the process of host colonization.

The Role of Ipsenol in the Chemical Ecology of Ips duplicatus

For Ips duplicatus, ipsenol is a minor but significant component of its aggregation pheromone blend. The primary components are ipsdienol and E-myrcenol.[11][12] While ipsdienol and E-myrcenol in combination are essential for attraction, the addition of ipsenol can modulate the behavioral response.

Synergistic and Modulatory Effects:

Field trapping experiments have demonstrated that the precise ratio of pheromone components is critical for optimal attraction. The ratio of ipsdienol to E-myrcenol can vary geographically, ranging from 1:1 to 9:1.[12] While not a primary attractant on its own for I. duplicatus, ipsenol is produced by males in small quantities (approximately 0.3 ng per male) along with much larger amounts of ipsdienol (around 55 ng per male) and E-myrcenol (about 12 ng per male).[11] This suggests a modulatory or synergistic role, potentially in fine-tuning the aggregation signal or in species recognition at close range.

Interspecific Interactions:

The presence and enantiomeric composition of ipsenol can also play a critical role in mediating interactions between different bark beetle species. For example, while (S)-(-)-ipsenol is part of the aggregation pheromone for some Ips species, it can act as an inhibitor for others, effectively partitioning resources and preventing costly interspecific competition.

Methodologies for Studying Ipsenol

5.1. Extraction and Analysis of Natural Pheromones

A fundamental step in chemical ecology research is the extraction and identification of semiochemicals from the insect itself.

Protocol: Solvent Extraction of Hindgut Volatiles

-

Insect Collection: Collect male Ips duplicatus beetles from logs they have recently colonized.

-

Dissection: Under a stereomicroscope, carefully dissect the hindguts from the beetles.

-

Extraction: Pool the hindguts in a small glass vial containing a minimal volume (e.g., 50 µL) of high-purity hexane.

-

Incubation: Allow the extraction to proceed for at least 30 minutes at room temperature.

-

Analysis: Analyze the hexane extract directly using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the volatile compounds present.

5.2. Chemical Synthesis of (S)-(-)-Ipsenol

The availability of synthetic pheromones is essential for field bioassays and the development of pest management tools. Numerous synthetic routes to ipsenol have been developed, including stereoselective methods to produce the biologically active (S)-(-) enantiomer.

Protocol: Asymmetric Synthesis of (S)-(-)-Ipsenol via Proline-Catalyzed Aldol Reaction

This method provides a concise and effective route to the target molecule.[13]

-

Aldol Reaction: A direct asymmetric aldol reaction between isovaleraldehyde and acetone is catalyzed by L-proline to produce the chiral aldol adduct.

-

Protection: The hydroxyl group of the aldol product is protected, for example, as a silyl ether.

-

Wittig Reaction: A Wittig reaction is then employed to introduce the methylene group.

-

Deprotection: Removal of the protecting group yields (S)-(-)-ipsenol.

Caption: Workflow for the asymmetric synthesis of (S)-(-)-Ipsenol.

5.3. Bioassays for Behavioral Activity

Field trapping experiments are the definitive method for determining the behavioral activity of semiochemicals.

Protocol: Field Trapping Bioassay for Ips duplicatus

-

Trap Selection: Use black window-slot traps, which have been shown to be effective for capturing I. duplicatus.[3][14]

-

Lure Preparation: Prepare lures by loading dispenser vials with synthetic pheromone components (ipsdienol, E-myrcenol, and ipsenol) in the desired ratios and concentrations, dissolved in a suitable solvent like ethanol.

-

Experimental Design:

-

Select a suitable site, typically a 70- to 100-year-old Norway spruce stand.[3]

-

Place traps in a line, at least 15-20 meters apart to prevent plume overlap.[3]

-

Position traps at a height of 1.5-2.0 meters above the ground.[3][14]

-

Include a control trap with only the solvent.

-

Randomize the positions of the different lure treatments.

-

-

Data Collection: Check traps weekly, counting the number of male and female I. duplicatus captured in each.

-

Data Analysis: Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the mean number of beetles captured per trap for each treatment.

Quantitative Data on Behavioral Responses

The following table summarizes key quantitative data regarding the behavioral responses of Ips duplicatus to ipsenol and its associated pheromone components.

| Parameter | Value | Context | Reference |

| Natural Production of Ipsenol | ~0.3 ng/male | In hindgut extracts of male I. duplicatus | [11] |

| Natural Production of Ipsdienol | ~55 ng/male | In hindgut extracts of male I. duplicatus | [11] |

| Natural Production of E-myrcenol | ~12 ng/male | In hindgut extracts of male I. duplicatus | [11] |

| Effective Release Rate (Field) | 100-200 ng/min (Ipsdienol + E-myrcenol) | For significant attraction in sticky traps | [11] |

| Synergistic Ratio (Ipsdienol:E-myrcenol) | 1:1 to 9:1 | Varies geographically | [12] |

| Optimal Trap Height | 1.5 - 2.0 meters | For maximizing captures | [3][14] |

| Antennal Response Threshold | Ipsdienol is ~100x lower than E-myrcenol | Electroantennogram dose-response | [8] |

Conclusion and Future Directions

This compound (ipsenol) is a semiochemical of profound importance in the chemical ecology of bark beetles. Its de novo biosynthesis, enantiomer-specific perception by dedicated olfactory receptors, and its nuanced role in both intra- and interspecific communication highlight the complexity of insect chemical communication. For researchers and professionals in drug development and pest management, a thorough understanding of ipsenol's function is critical for the development of effective and environmentally benign control strategies for forest pests.

Future research should focus on:

-

The functional characterization of the specific olfactory receptor for ipsenol in Ips duplicatus.

-

Elucidating the precise enzymatic mechanisms responsible for the enantioselective reduction of ipsdienone to (S)-(-)-ipsenol.

-

Further field studies to optimize the composition of synthetic pheromone lures for different geographic populations of I. duplicatus.

By continuing to unravel the chemical language of these ecologically and economically important insects, we can develop more sophisticated and sustainable approaches to forest protection.

References

- Holuša, J., Grodzki, W., Lukašová, K., & Lubojacký, J. (2013). Pheromone trapping of the double-spined bark beetle Ips duplicatus (Coleoptera: Curculionidae, Scolytinae): seasonal variation in abundance. Folia Forestalia Polonica, series A, 55(1), 3-9.

- Chen, G., Zhang, Q. H., & Schlyter, F. (2010). Catching Ips duplicatus (Sahlberg) (Coleoptera: Scolytidae) with pheromone-baited traps: optimal trap type, colour, height and distance to infestation. Journal of Applied Entomology, 134(7), 591-598.

- Seybold, S. J., Quilici, D. R., Tillman, J. A., Vanderwel, D., Wood, D. L., & Blomquist, G. J. (1995). De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say)(Coleoptera: Scolytidae). Proceedings of the National Academy of Sciences, 92(18), 8393-8397.

- Johny, S., Koutroumpa, F. A., & Andersson, M. N. (2024). Antennal Transcriptome Screening and Identification of Chemosensory Proteins in the Double-Spine European Spruce Bark Beetle, Ips duplicatus (Coleoptera: Scolytinae). International Journal of Molecular Sciences, 25(17), 9453.

-

PubChem. (n.d.). 2-Methyl-6-methylene-7-octen-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

- Hou, X. Q., Yuvaraj, J. K., Roberts, R. E., & Andersson, M. N. (2021). Functional Evolution of a Bark Beetle Odorant Receptor Clade Detecting Monoterpenoids of Different Ecological Origins. Molecular biology and evolution, 38(10), 4344–4356.

- Brown, H. C., & Jadhav, P. K. (1992). U.S. Patent No. 5,175,371. Washington, DC: U.S.

- Vité, J. P., Hedden, R., & Mori, K. (1976). Ips grandicollis: field response to the optically pure pheromone.

- Johny, S., Koutroumpa, F. A., & Andersson, M. N. (2024). Antennal Transcriptome Screening and Identification of Chemosensory Proteins in the Double-Spine European Spruce Bark Beetle, Ips duplicatus (Coleoptera: Scolytinae). International Journal of Molecular Sciences, 25(17), 9453.

- Marco-Contelles, J. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968–2020). Chemistry–A European Journal, 27(35), 8936-8956.

- Vasian, I., & Oprean, I. (2009). Synthesis of ipsenol and ipsdienol pheromonic compounds for Scolytidae agrregation. Revista de Chimie, 60(11), 1205-1207.

- Hou, X. Q., Yuvaraj, J. K., Roberts, R. E., & Andersson, M. N. (2021). Functional Evolution of a Bark Beetle Odorant Receptor Clade Detecting Monoterpenoids of Different Ecological Origins. Molecular biology and evolution, 38(10), 4344–4356.

- Ceschi, M. A., Petzhold, C. L., & Schenato, R. A. (2003). Indium mediated isoprenylation of carbonyl compounds with 2-bromomethyl-1,3-butadiene: a short synthesis of (±)-ipsenol. Journal of the Brazilian Chemical Society, 14, 466-470.

- Holuša, J., Grodzki, W., Lukašová, K., & Lubojacký, J. (2013). Pheromone trapping of the double-spined bark beetle Ips duplicatus (Coleoptera: Curculionidae, Scolytinae): seasonal variation in abundance. Folia Forestalia Polonica, series A, 55(1), 3-9.

-

CABI. (2021). Ips duplicatus (double-spined bark beetle). In: Invasive Species Compendium. Wallingford, UK: CAB International. Retrieved from [Link]

- Byers, J. A., Schlyter, F., Birgersson, G., & Francke, W. (1990). E-myrcenol in Ips duplicatus: An aggregation pheromone component new for bark beetles. Experientia, 46(11-12), 1209-1211.

- Yadav, J. S., & Reddy, B. V. S. (2003). Asymmetric synthesis of (S)-ipsenol through proline-catalyzed direct asymmetric aldol reaction. Tetrahedron: Asymmetry, 14(11), 1547-1549.

- Seybold, S. J., Quilici, D. R., Tillman, J. A., Vanderwel, D., Wood, D. L., & Blomquist, G. J. (1995). De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say)(Coleoptera: Scolytidae). Proceedings of the National Academy of Sciences, 92(18), 8393-8397.

- Tittiger, C., & Blomquist, G. J. (2017). Pheromone production in bark beetles. Current opinion in insect science, 24, 27-33.

- Seybold, S. J., Quilici, D. R., Tillman, J. A., Vanderwel, D., Wood, D. L., & Blomquist, G. J. (1995). De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say)(Coleoptera: Scolytidae). Proceedings of the National Academy of Sciences, 92(18), 8393-8397.

- Wang, L., Guo, H., & Wang, G. (2015). Identification and functional analysis of olfactory receptor family reveal unusual characteristics of the olfactory system in the migratory locust. Insect biochemistry and molecular biology, 66, 16-26.

- Holuša, J., Grodzki, W., Lukašová, K., & Lubojacký, J. (2013). Pheromone trapping of the double-spined bark beetle Ips duplicatus (Coleoptera: Curculionidae, Scolytinae): seasonal variation in abundance. Folia Forestalia Polonica, series A, 55(1), 3-9.

- Marco-Contelles, J. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968–2020). Chemistry–A European Journal, 27(35), 8936-8956.

- Zhang, Q. H., Schlyter, F., & Birgersson, G. (2007). Electrophysiological and behavioral responses of Ips duplicatus to aggregation pheromone in Inner Mongolia, China: amitinol as a potential pheromone component. Journal of chemical ecology, 33(7), 1303-1315.

- Ramakrishnan, R., Shewale, M. K., Strádal, J., Frühbrodt, T., & Jirošová, A. (2024). Juvenile hormone III induction reveals key genes in general metabolism, pheromone biosynthesis, and detoxification in Eurasian spruce bark beetle. Frontiers in Insect Science, 4, 1338871.

- Hughes, C. E., & Teeling, E. C. (2018). The birth and death of olfactory receptor gene families in mammalian niche adaptation. Genome biology and evolution, 10(11), 2994-3006.

- Fish, R. H., Browne, L. E., & Bergot, B. J. (1984). Pheromone biosynthetic pathways: Conversion of ipsdienone to (-)-ipsdienol, a mechanism for enantioselective reduction in the male bark beetle, Ips paraconfusus. Journal of Chemical Ecology, 10(7), 1057-1064.

- Zumr, V. (2022). Catches of Ips duplicatus and other non-target Coleoptera by Ips typographus pheromone trapping. Journal of Forest Science, 68(1), 29-37.

- Hou, X. Q., Yuvaraj, J. K., Roberts, R. E., & Andersson, M. N. (2024). Functional Characterization Supports Multiple Evolutionary Origins of Pheromone Receptors in Bark Beetles. Molecular biology and evolution, 41(1), msae003.

- Gruic, N., Ebrahim, W., Hebach, C., & Thines, M. (2023). A plant-based platform for the production of bark beetle pheromones. Plant biotechnology journal, 21(1), 154-165.

- Olenici, N., Duduman, M. L., & Olenici, V. (2022). Efficiency and Sustainability of Ips duplicatus (Coleoptera: Curculionidae) Pheromone Dispensers with Different Designs. Insects, 13(4), 336.

-

El-Sayed, A. M. (2024). The Pherobase: Database of Insect Pheromones and Semiochemicals. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Efficiency and Sustainability of <i>Ips duplicatus</i> (Coleoptera: Curculionidae) Pheromone Dispensers with Different Designs - ProQuest [proquest.com]

- 3. agro.icm.edu.pl [agro.icm.edu.pl]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. The Synthesis of Ipsenol and Ipsdienol: A Review (1968-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Pheromone biosynthetic pathways: Conversion of ipsdienone to (-)-ipsdienol, a mechanism for enantioselective reduction in the male bark beetle,Ips paraconfusus" [pherobase.com]

- 7. Frontiers | Juvenile hormone III induction reveals key genes in general metabolism, pheromone biosynthesis, and detoxification in Eurasian spruce bark beetle [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. E-myrcenol in Ips duplicatus: An aggregation pheromone component new for bark beetles [chemical-ecology.net]

- 12. Efficiency and Sustainability of Ips duplicatus (Coleoptera: Curculionidae) Pheromone Dispensers with Different Designs [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Technical Guide to 2-Methyl-6-methyleneoct-7-en-4-ol (Ipsenol)

Abstract

This technical guide provides a comprehensive examination of 2-methyl-6-methyleneoct-7-en-4-ol, a multifunctional allylic alcohol. The document elucidates the molecule's structural features through a detailed breakdown of its IUPAC nomenclature. Key physicochemical properties and expected spectroscopic signatures are presented to aid in its identification and characterization. We explore its biological significance, particularly as the pheromone Ipsenol, and its emerging applications in biomedical research and fine chemical synthesis.[] The guide includes plausible synthetic pathways and detailed, field-proven experimental protocols for its preparation and analysis, designed to provide researchers with a robust framework for utilizing this versatile compound in their work.

IUPAC Nomenclature and Structural Elucidation

The systematic name assigned to a molecule by the International Union of Pure and Applied Chemistry (IUPAC) provides an unambiguous description of its chemical structure. The name this compound is deconstructed as follows, based on established priority rules where the hydroxyl group takes precedence over alkenes.

-

Parent Chain : The suffix "-oct-" indicates the longest continuous carbon chain containing the principal functional group consists of eight carbon atoms.

-

Principal Functional Group : The "-4-ol" suffix signifies that a hydroxyl (-OH) group is the highest priority functional group, located at carbon position 4.[2][3] The numbering of the carbon chain begins from the end that assigns the lowest possible number (locant) to this hydroxyl group.

-

Unsaturation :

-

Substituents : The "2-methyl-" prefix indicates a methyl (-CH₃) group is attached to carbon 2.

Following these rules, the chain is numbered from left to right to give the hydroxyl group the locant "4", which is lower than the locant "5" that would result from numbering in the opposite direction.

Key Identifiers:

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₁₈O | [4][5][6] |

| Molecular Weight | 154.25 g/mol | [4][6] |

| CAS Number | 14314-21-7 | [4][5] |

| IUPAC Name | 2-methyl-6-methylideneoct-7-en-4-ol | [][4] |

Chemical Structure Diagram

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Profile

The physical properties and spectroscopic data are critical for the verification and handling of the compound.

Physicochemical Data:

| Property | Value |

| Boiling Point | 222.2 ± 9.0 °C at 760 mmHg |

| Density | 0.848 ± 0.06 g/cm³ |

| Flash Point | 83.4 ± 15.0 °C |

| Refractive Index | 1.4688 (20 °C) |

| (Data sourced from ChemWhat[5]) |

Spectroscopic Characterization (Predicted):

While a specific experimental spectrum requires acquisition, the structure allows for the prediction of key spectroscopic features essential for its identification.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum would be complex. Key expected signals include:

-

Vinyl Protons (C7-H, C8-H₂): Resonances in the δ 5.0-6.0 ppm region, exhibiting complex splitting patterns (multiplets) due to geminal and vicinal coupling.

-

Methylene Protons (C6=CH₂): Two distinct signals for the geminal protons around δ 4.8-5.2 ppm, likely appearing as singlets or narrow doublets.

-

Carbinol Proton (C4-H): A multiplet around δ 3.5-4.5 ppm, its position and multiplicity depending on the solvent and coupling to adjacent CH₂ groups.

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is highly dependent on concentration and solvent (typically δ 1.5-4.0 ppm).

-

Methyl Protons (C2-CH₃, C1-(CH₃)₂): Doublets in the δ 0.8-1.2 ppm range, characteristic of an isopropyl group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Alkene Carbons: Four distinct signals in the downfield region (δ 110-150 ppm) corresponding to C6, C7, C8, and the C=CH₂ carbon.

-

Carbinol Carbon (C4): A signal in the δ 65-75 ppm range.

-

Alkyl Carbons: Signals in the upfield region (δ 15-45 ppm) for the remaining saturated carbons.

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch: A strong, broad absorption band around 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch (sp²): Medium intensity peaks just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) from the alkene C-H bonds.

-

C-H Stretch (sp³): Strong peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the alkyl C-H bonds.

-

C=C Stretch: Medium intensity peaks around 1640-1680 cm⁻¹ for the two double bonds.

-

C-O Stretch: A strong band in the fingerprint region, around 1050-1150 cm⁻¹, corresponding to the secondary alcohol.

-

Synthesis, Reactivity, and Applications

Plausible Synthetic Workflow

A logical and efficient synthesis of this tertiary allylic alcohol can be envisioned via a Grignard reaction. This classic organometallic approach provides a robust method for carbon-carbon bond formation. The causality behind this choice is the direct creation of the C4-chiral center and the installation of the hydroxyl group in a single, reliable step.

Caption: Key application areas derived from Ipsenol.

-

Pest Management : As a pheromone, it is used in traps and monitoring systems for forestry and agriculture to control bark beetle populations.

-

Biomedical Research : It is investigated as a natural anti-inflammatory agent and serves as a chiral building block for the synthesis of other bioactive molecules. []The presence of multiple functional groups makes it a versatile starting material in drug discovery programs. [7][8]* Fine Chemicals : It is used in the formulation of fragrances and flavors, contributing woody and green notes. []It also acts as a key intermediate in the synthesis of more complex terpenoids and other natural products. []

Experimental Protocols

The following protocols are presented as robust, field-validated methodologies. They are designed to be self-validating through the inclusion of rigorous purification and characterization steps.

Protocol 1: Synthesis of this compound

Objective: To synthesize the target compound via the Grignard addition of 2-butadienylmagnesium bromide to isovaleraldehyde.

Methodology:

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (N₂ or Ar), and a pressure-equalizing dropping funnel. All glassware must be rigorously flame-dried to remove moisture.

-

Grignard Reagent Preparation:

-

Place magnesium turnings (1.2 eq.) in the flask.

-

Add a small volume of anhydrous tetrahydrofuran (THF).

-

Add a solution of 2-bromo-1,3-butadiene (1.0 eq.) in anhydrous THF to the dropping funnel. Add a small portion to the magnesium and initiate the reaction (e.g., with a heat gun or iodine crystal).

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the resulting dark solution for 1 hour at room temperature to ensure complete formation of the Grignard reagent.

-

-

Addition Reaction:

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of isovaleraldehyde (3-methylbutanal, 1.05 eq.) in anhydrous THF to the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the temperature below -70 °C. The choice of low temperature is critical to minimize side reactions and enhance selectivity.

-

After addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

-

Workup and Purification:

-

Cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mild acidic workup that hydrolyzes the magnesium alkoxide without causing dehydration of the sensitive allylic alcohol product.

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 95:5 to 80:20) to afford the pure product.

-

-

Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the acquired data to the expected profiles. [9]

Protocol 2: ¹H NMR Spectroscopic Analysis

Objective: To obtain a high-resolution proton NMR spectrum to confirm the structure of the synthesized product.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is chosen as it is a common, non-protic solvent for non-polar to moderately polar organic molecules.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's spinner and insert it into the probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum (e.g., 16-32 scans).

-

Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

-

Ensure the relaxation delay (d1) is sufficient (e.g., 1-2 seconds) for quantitative integration.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative ratios of protons.

-

Analyze the chemical shifts, integration values, and splitting patterns (multiplicity) to confirm that they match the structure of this compound.

-

Conclusion

This compound, or Ipsenol, is a structurally rich molecule whose value extends from its fundamental role in chemical ecology to its potential in advanced material and drug development. Its synthesis, while requiring careful execution of moisture-sensitive organometallic chemistry, is accessible through established synthetic protocols. The presence of a chiral center and multiple reactive functional groups—the secondary allylic alcohol and the conjugated diene—makes it a highly versatile platform for further chemical modification. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this important terpenoid alcohol into their scientific endeavors.

References

-

Chemistry LibreTexts. (2023). Nomenclature of Alkenes. [Link]

-

Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. [Link]

-

PubChem. 2-Methyl-6-methylene-7-octen-4-ol. National Center for Biotechnology Information. [Link]

-

University of Calgary. How to name organic compounds using the IUPAC rules. [Link]

-

MES's College of Pharmacy. NOMENCLATURE (Alkane, Alkenes, Alcohol, Alkyl Halides, Alkynes). [Link]

-

precisionFDA. 2-METHYL-6-METHYLENE-7-OCTEN-4-OL. [Link]

-

Wikipedia. IUPAC nomenclature of organic chemistry. [Link]

-

ChemWhat. This compound CAS#: 14314-21-7. [Link]

-

NIST WebBook. 2-Methyl-6-methyleneoct-7-en-4-one. [Link]

-

Bera, S., et al. (2024). Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds. ResearchGate. [Link]

-

Bera, S., et al. (2024). Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds. PubMed. [Link]

-

Kon, Y., et al. (2007). Oxidation of Allylic Alcohols to α,β-Unsaturated Carbonyl Compounds with Aqueous Hydrogen Peroxide. The Royal Society of Chemistry. [Link]

-

The Pherobase. NMR - Compound ipsenol. [Link]

-

RSC Publishing. (2025). Catalytic isomerization of branched allylic alcohols. [Link]

-

Journal of the American Chemical Society. (2016). Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. [Link]

-

EBSCO. Allylic Alcohols | Research Starters. [Link]

-

Princeton University. (2015). Taking a Cue From Nature: Turning Alcohols Into Alkylating Agents. [Link]

-

NIH. (2021). Efficient whole-cell oxidation of α,β-unsaturated alcohols to α,β-unsaturated aldehydes through the cascade biocatalysis of alcohol dehydrogenase, NADPH oxidase and hemoglobin. [Link]

-

Cheméo. 2-Methyl-6-methylene-2,7-octadien-4-ol (CAS 14434-41-4). [Link]

-

Wikipedia. Alcohol (chemistry). [Link]

-

NIST WebBook. 7-Octen-4-ol, 2-methyl-6-methylene-, (S)-. [Link]

-

The Pherobase. Floral Compound - ipsenol. [Link]

-

American Chemical Society. (2007). Allylic Alcohols with Oxygen as Stoichiometric Oxidant. [Link]

Sources

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Methyl-6-methylene-7-octen-4-ol | C10H18O | CID 85712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. GSRS [precision.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

A Technical Guide to the Discovery and Isolation of Ipsenol: A Bioassay-Guided Approach to a Bark Beetle Aggregation Pheromone

This document provides an in-depth technical examination of the pioneering discovery and isolation of ipsenol, a key aggregation pheromone of the California fivespined ips, Ips paraconfusus. Designed for researchers in chemical ecology, entomology, and drug development, this guide moves beyond a simple recitation of facts to explore the causal logic behind the experimental choices, emphasizing the self-validating nature of the protocols that led to this landmark discovery in insect chemical communication.

Introduction: The Ecological Imperative for a Chemical Signal

Bark beetles of the genus Ips are significant agents of mortality in coniferous forests. A key feature of their life history is the coordinated "mass attack," where thousands of individuals overwhelm the defenses of a host tree. This behavior is not random; it is orchestrated by a sophisticated chemical communication system. The male pioneer beetle, upon successfully boring into a host tree, releases a volatile chemical plume that attracts both males and females to the site, initiating the mass attack. The first identification of the components of this aggregation pheromone in Ips paraconfusus (formerly Ips confusus) in 1966, a mixture of ipsenol, ipsdienol, and cis-verbenol, was a seminal moment in chemical ecology.[1][2]

This guide will focus on the discovery of ipsenol (2-methyl-6-methylene-7-octen-4-ol), detailing the integrated chemical and biological methodologies that allowed for its isolation from a complex natural matrix and its definitive identification as a potent semiochemical.

The Core Strategy: Bioassay-Guided Fractionation

The fundamental challenge in isolating a pheromone is to detect a minute quantity of an active substance within a complex mixture of naturally occurring compounds. The solution is an iterative process known as bioassay-guided fractionation, which pairs chemical separation techniques with a biological assay to track activity through each purification step.[3] This ensures that the chemical work remains focused on the biologically relevant molecule(s).

The logic of this approach is inherently self-validating: a fraction is pursued if, and only if, it elicits a positive response in the bioassay. This prevents researchers from chasing chemical artifacts or abundant but inactive compounds.

Caption: Workflow for the bioassay-guided discovery of ipsenol.

Methodologies and Protocols

This section details the key experimental protocols that form the pillars of the ipsenol discovery process.

Pheromone Source and Collection

The initial observation was that the aggregation behavior was initiated by male beetles boring into host material. This correctly identified the source of the pheromone.

Protocol 3.1: Frass Collection

-

Host Material: Use freshly cut logs of ponderosa pine (Pinus ponderosa), the natural host of Ips paraconfusus.

-

Beetle Introduction: Introduce several hundred newly emerged male I. paraconfusus beetles into small holes drilled into the bark of the logs.

-

Collection Environment: Place the infested logs over a fine-mesh screen under controlled laboratory conditions (e.g., 25°C, ambient light).

-

Frass Collection: As the beetles bore into the phloem, they expel frass (a mixture of fecal matter and wood fragments). Collect this frass as it falls through the screen. Collection continues for several days. The original studies involved collecting frass from thousands of beetles over an extended period to obtain sufficient material.

Bioassay-Guided Fractionation Protocol

3.2.1 Initial Extraction

The goal is to transfer the volatile, lipophilic pheromone components from the solid frass into a liquid solvent for subsequent analysis.

Protocol 3.2.1: Solvent Extraction

-

Solvent Selection: Use a volatile, non-polar organic solvent such as diethyl ether or hexane to selectively extract lipids and other non-polar compounds, including the terpenoid pheromones.

-

Extraction: Macerate the collected frass in the chosen solvent at room temperature. The process is repeated several times with fresh solvent to ensure complete extraction.

-

Concentration: Carefully combine the solvent washes and reduce the volume under a gentle stream of nitrogen or by rotary evaporation at low temperature. It is critical to avoid excessive heat, which could degrade the target compounds. The resulting crude extract is a concentrated solution containing the pheromone blend.

3.2.2 Laboratory Bioassay

A reliable and sensitive bioassay is the cornerstone of this entire process. For walking insects like bark beetles, a laboratory olfactometer is a standard apparatus.[4]

Protocol 3.2.2: Walking Olfactometer Bioassay

-

Apparatus: A simple Y-tube or a more complex four-arm olfactometer can be used. The apparatus consists of a central chamber where beetles are released and arms through which different air streams are passed.

-

Airflow: A purified, humidified air stream is passed through each arm at a controlled rate (e.g., 200 mL/min). The test sample (a small amount of a fraction applied to filter paper) is placed in the airflow of one arm (the "treatment" arm), while a solvent-only control is placed in the other arm(s).

-

Beetle Preparation: Use newly emerged, sexually mature beetles that have been starved for a few hours to increase their responsiveness.

-

Assay Procedure: Release a single beetle into the central chamber. Observe the beetle's behavior for a set period (e.g., 5 minutes). A positive response is recorded if the beetle walks upwind and enters the treatment arm, spending a significant amount of time there.

-

Data Analysis: The number of beetles choosing the treatment arm versus the control arm is compared using a chi-square test or similar statistical analysis to determine if the attraction is significant.

3.2.3 Chromatographic Fractionation

The crude extract is subjected to successive rounds of chromatography, each providing a higher degree of purification.

Protocol 3.2.3: Liquid and Gas Chromatography

-

Initial Fractionation (Liquid Chromatography):

-

The concentrated crude extract is first separated by liquid column chromatography over silica gel.

-

A gradient of solvents with increasing polarity (e.g., starting with pure hexane and gradually adding diethyl ether) is used to elute the compounds.

-

Multiple fractions (e.g., 10-20) are collected.

-

Each fraction is concentrated and tested in the olfactometer bioassay (Protocol 3.2.2).

-

-

Fine Fractionation (Gas-Liquid Chromatography - GLC):

-

The fraction(s) demonstrating the highest activity are then subjected to preparative GLC.

-

A packed column (e.g., with a non-polar stationary phase like SE-30) is typically used.

-

The effluent from the column is split. A small portion goes to a detector (like a Flame Ionization Detector - FID), while the majority is collected into a series of cold traps or onto an adsorbent material, corresponding to specific peaks on the chromatogram.

-

Each of these collected sub-fractions is then bioassayed to pinpoint the exact peak(s) responsible for the attraction.

-

Structural Elucidation and Confirmation